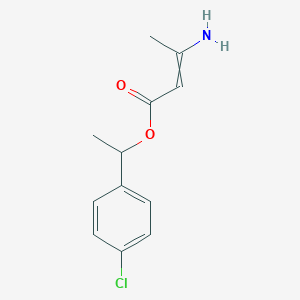
1-(4-Chlorophenyl)ethyl 3-aminobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)ethyl 3-aminobut-2-enoate is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a chlorophenyl group attached to an ethyl chain, which is further connected to an aminobutenoate moiety. The presence of both aromatic and aliphatic components in its structure makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)ethyl 3-aminobut-2-enoate typically involves several steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-chlorobenzyl chloride with ethyl acetoacetate in the presence of a base to form the corresponding 4-chlorophenyl ethyl acetoacetate. This intermediate is then subjected to aminolysis with ammonia or an amine to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)ethyl 3-aminobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)ethyl 3-aminobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)ethyl 3-aminobut-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)ethyl 3-aminobut-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-aminobut-2-enoate: Lacks the chlorophenyl group, resulting in different chemical properties and reactivity.
4-Chlorophenyl ethyl acetate: Similar structure but lacks the amino group, affecting its biological activity and applications.
1-(4-Chlorophenyl)ethyl 2-aminobut-2-enoate:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological studies.
Propriétés
Numéro CAS |
61312-51-4 |
|---|---|
Formule moléculaire |
C12H14ClNO2 |
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)ethyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C12H14ClNO2/c1-8(14)7-12(15)16-9(2)10-3-5-11(13)6-4-10/h3-7,9H,14H2,1-2H3 |
Clé InChI |
OFFNDUHJQOMNDP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)Cl)OC(=O)C=C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


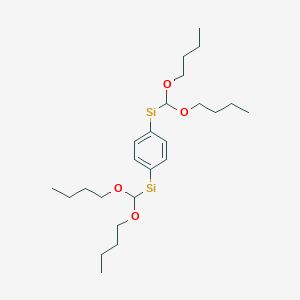
![[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol](/img/structure/B14585793.png)
![Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate](/img/structure/B14585795.png)
![1,1'-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene](/img/structure/B14585806.png)
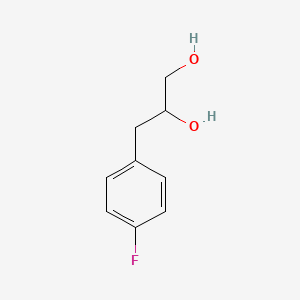
methylsilane](/img/structure/B14585827.png)

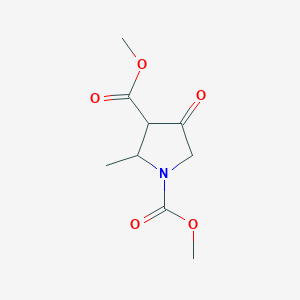
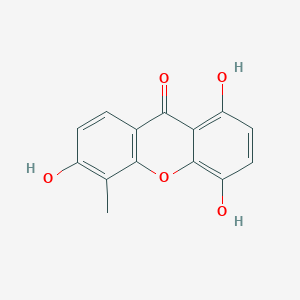
![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)
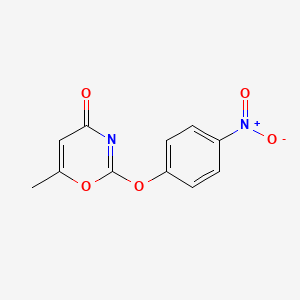

![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
